Cas no 1452561-18-0 (3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one)
![3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/1452561-18-0x500.png)
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one
- 3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
-
- インチ: 1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14)
- InChIKey: QVJTZJCSFVLALP-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2C=CC=NC=2N1C1CNC1
計算された属性
- せいみつぶんしりょう: 190.08546096 g/mol
- どういたいしつりょう: 190.08546096 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 190.20
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 57.3
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1684-0.25g |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-1684-10g |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A217976-100mg |
3-(Azetidin-3-yl)-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A217976-1g |
3-(Azetidin-3-yl)-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-1684-5g |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-1684-1g |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-1684-2.5g |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-1684-0.5g |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A217976-500mg |
3-(Azetidin-3-yl)-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one |
1452561-18-0 | 500mg |
$ 365.00 | 2022-06-08 |
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 関連文献
-
2. Book reviews
-
3. Book reviews
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-oneに関する追加情報
Introduction to 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS No. 1452561-18-0)
3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, identified by its CAS number 1452561-18-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound belongs to the class of imidazopyridines, which are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both azetidine and imidazopyridine moieties in its structure contributes to its complex reactivity and biological interactions, making it a promising candidate for further investigation in drug discovery.
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to target various disease pathways. The structural motif of 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one combines the versatility of the azetidine ring with the bioisosteric properties of imidazopyridine, creating a scaffold that may exhibit enhanced binding affinity and selectivity for biological targets. This dual functionality has been exploited in the design of novel therapeutic agents, particularly in the quest to develop treatments for complex diseases such as cancer and inflammatory disorders.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its potential targets. Studies suggest that the compound may interact with enzymes and receptors involved in signal transduction pathways critical for disease progression. For instance, research has indicated that derivatives of this scaffold can modulate the activity of kinases and other enzymes implicated in cancer cell proliferation. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications offers a strategic advantage in optimizing its pharmacological profile.
The azetidine moiety in 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one introduces a rigid cyclic structure that can enhance binding stability when interacting with biological targets. This feature is particularly valuable in drug design, as it allows for the creation of molecules with improved metabolic stability and reduced off-target effects. The incorporation of azetidine into heterocyclic systems has been shown to enhance binding affinity in several drug candidates, making it a desirable component in the development of next-generation therapeutics.
In parallel with experimental studies, computational approaches have been instrumental in elucidating the mechanistic aspects of 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one's interactions with biological targets. Molecular dynamics simulations and enzyme docking studies have provided insights into how this compound can disrupt or modulate key enzymatic processes. For example, researchers have explored its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. By understanding these interactions at a molecular level, scientists can design more effective derivatives with enhanced therapeutic potential.
The synthesis of 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one presents unique challenges due to its complex heterocyclic framework. However, recent methodological advancements have made it more feasible to access this scaffold through multi-step synthetic routes. Transition-metal-catalyzed reactions and novel cyclization strategies have been employed to construct the imidazopyridine core efficiently. These synthetic developments have not only streamlined the production of this compound but also opened avenues for exploring its derivatives as lead compounds for drug discovery.
Preclinical studies have begun to uncover the potential therapeutic applications of 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Initial findings suggest that it may exhibit antitumor activity by inhibiting key pathways involved in cancer cell survival and proliferation. Additionally, its anti-inflammatory properties have been observed in vitro, making it a candidate for treating chronic inflammatory diseases. These preliminary results underscore the importance of further investigation into this compound's pharmacological profile and highlight its potential as a starting point for developing novel therapeutics.
The integration of computational chemistry, high-throughput screening, and structure-based drug design has accelerated the discovery process for compounds like 3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. By leveraging these technologies, researchers can rapidly identify promising derivatives and optimize their biological activity. This interdisciplinary approach has been particularly effective in identifying molecules with high binding affinity and selectivity for therapeutic targets. The combination of experimental validation with computational predictions ensures a robust pipeline for translating chemical scaffolds into viable drug candidates.
Future directions in the study of CAS No 1452561 - 18 - 0 include exploring its role in modulating immune responses and investigating its potential as an immunomodulatory agent. Given the growing interest in immunotherapy for treating various diseases, including cancer and autoimmune disorders, this compound may offer new insights into modulating immune cell function. Additionally, exploring its interactions with other biological pathways could uncover novel therapeutic applications beyond its initial discovery scope.
In conclusion, 3-(azetidin - 3 - yl) - 1 , 3 - dihydro - 2 h - imidazo [ 4 , 5 - b ] pyridin - 2 - one (CAS No 1452561 - 18 - 0) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties offers opportunities for designing molecules with enhanced biological activity and reduced side effects. As computational methods continue to advance and synthetic strategies are refined, this compound will likely remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
1452561-18-0 (3-(azetidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one) 関連製品
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)
- 2108-51-2(Benzenemethanol, a-1-hexynyl-)
- 2460748-81-4(6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)
- 2918911-70-1(1-(2-Bromo-6-fluoro-3-methylphenyl)-2-methylpropan-1-ol)
- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)
- 1778736-18-7(Biotin-PEG4-alcohol)




